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1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-

Cat. No.: B14418997
CAS No.: 85272-48-6
M. Wt: 288.34 g/mol
InChI Key: LFSIMLURZHAIEM-UHFFFAOYSA-N
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Description

Structural Classification and Academic Significance of Diarylpropane-1,3-Diols

1,3-Propanediol (B51772), 1,2-bis(4-methoxyphenyl)- belongs to the broader structural class of 1,2-diaryl-1,3-propanediols. These compounds are characterized by a propane-1,3-diol core with aryl (aromatic ring) substituents on two of the carbon atoms. The spatial arrangement of these bulky aryl groups and the hydroxyl groups gives rise to stereoisomers, typically designated as erythro and threo diastereomers. nih.gov

The academic significance of this class of compounds is substantial and multifaceted. Notably, the 1,2-diaryl-1,3-propanediol structural motif is found in lignins, which are complex polymers that provide structural rigidity to the cell walls of plants. nih.govresearchgate.net Racemic erythro-1,2-diphenyl-1,3-propanediol, a related compound, serves as a model for understanding the structural elements within these vital biopolymers. nih.govresearchgate.net

Furthermore, optically pure 1,2- and 1,3-diols are considered "privileged structural motifs" in synthetic chemistry. nih.gov They are highly valued as versatile building blocks and key intermediates in the pharmaceutical industry for the synthesis of various drugs. nih.gov Their defined three-dimensional structure also makes them excellent chiral auxiliaries and ligands for asymmetric transformations, where controlling the stereochemical outcome of a reaction is critical. nih.gov

Research Context of Substituted 1,3-Propanediols with Aryl Moieties

The research landscape for 1,3-propanediols substituted with aryl groups is driven by the diverse biological activities these structures can exhibit. The nature and substitution pattern of the aryl rings can dramatically influence the molecule's properties and its interactions with biological systems. The 1,3-diol motif itself is prevalent in many natural products and medicinal agents, including polyketides, which exhibit a wide range of activities from antibiotic to cholesterol-lowering. nih.gov

In medicinal chemistry, there is considerable interest in diarylpropane derivatives for their therapeutic potential. For instance, various 1,3-diarylpropane and 1,3-diaryl propenone derivatives have been synthesized and investigated for a range of activities, including:

Antitumor Activity : Certain 1,3-diarylpropane derivatives have shown good activity in inhibiting the proliferation of tumor cells, making them candidates for the development of new cancer therapies. google.com Other related structures, such as 1,3-diphenyl-propan-1-ones, have also been evaluated for their cytotoxic effects against cancer cell lines. nih.gov

Antimalarial Activity : Novel 1,3-diaryl propenone derivatives have been synthesized and demonstrated in vitro activity against the human malaria parasite, Plasmodium falciparum. nih.gov

Antimicrobial Activity : Researchers have designed and synthesized 1,3-diaryl substituted pyrazole (B372694) derivatives that show potent activity against multidrug-resistant bacteria. rsc.org

This broad spectrum of biological activity underscores the importance of the diarylpropane scaffold in drug discovery and development, providing a compelling context for the continued investigation of specific compounds like 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O4 B14418997 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- CAS No. 85272-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85272-48-6

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C17H20O4/c1-20-14-7-3-12(4-8-14)16(11-18)17(19)13-5-9-15(21-2)10-6-13/h3-10,16-19H,11H2,1-2H3

InChI Key

LFSIMLURZHAIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CO)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Propanediol, 1,2 Bis 4 Methoxyphenyl and Its Stereoisomers

Stereoselective Approaches in Diarylpropane-1,3-Diols Synthesis

The controlled synthesis of specific stereoisomers of diarylpropane-1,3-diols is crucial for understanding their structure-activity relationships. Various stereoselective methods have been developed to achieve high enantiomeric and diastereomeric purity.

Enantioselective and Diastereoselective Synthesis of Threo and Erythro Forms

The synthesis of threo and erythro forms of 1,2-diarylpropane-1,3-diols has been accomplished through methods that allow for the control of stereochemistry at the two adjacent chiral centers. The terms erythro and threo are used to describe the relative configuration of two stereocenters in a molecule. In a Fischer projection, if the identical or similar substituents are on the same side, it is the erythro isomer, whereas if they are on opposite sides, it is the threo isomer.

One notable approach involves the Ivanoff reaction, which has been utilized in the synthesis of β-1 lignol dimers. In a specific application, the reaction of the Ivanoff reagent derived from phenylacetic acid with an appropriate aldehyde precursor yielded a mixture of threo and erythro isomers. The ratio of threo to erythro isomers was found to be approximately 3:1. The erythro forms were often isolated as crystalline solids, while the threo isomers were obtained as oils.

Another powerful tool for achieving enantioselectivity is the Sharpless asymmetric dihydroxylation. This method allows for the introduction of two hydroxyl groups across a double bond with high enantiomeric excess, thereby establishing the absolute configuration of the resulting diol. The choice of the chiral ligand (either DHQ or DHQD) dictates which face of the alkene is hydroxylated, leading to the formation of the desired enantiomer. This methodology has been instrumental in the asymmetric total synthesis of natural phenylpropanoids, where it was used to establish the absolute configuration of the final product.

Biocatalytic Cascades for Isomeric Purity Enhancement

Biocatalytic cascades have emerged as a powerful and sustainable strategy for the synthesis of all four stereoisomers of 1,2-diols with high isomeric purity. These one-pot, multi-step enzymatic reactions offer several advantages, including high selectivity, mild reaction conditions, and the elimination of intermediate purification steps.

For the synthesis of 4-methoxyphenyl-1,2-propanediol isomers, stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases have been employed in a one-pot, two-step cascade. This approach has successfully yielded all four stereoisomers with excellent enantiomeric excess (ee) and diastereomeric excess (de) values of over 99%. The clever design of these cascades can also incorporate coproduct recycling, leading to a self-sufficient process with high atom economy.

The modular combination of different enzymes allows for the synthesis of specific stereoisomers. For instance, the combination of benzaldehyde (B42025) lyase (BAL) and a specific alcohol dehydrogenase can produce one set of isomers, while using a different variant of the lyase with another dehydrogenase can yield the other stereoisomers. The use of lyophilized whole cells as catalysts simplifies the process and enhances operational stability.

Cascade ComponentEnzyme 1 (Carboligation)Enzyme 2 (Reduction)Product StereoisomerPurity (>99% ee, >99% de)
Cascade AP. fluorescens benzaldehyde lyase (PfBAL)Rhodococcus sp. alcohol dehydrogenase (RADH)(1R,2R)-4-methoxyphenyl-1,2-propanediolAchieved
Cascade BP. fluorescens benzaldehyde lyase (PfBAL)Lactobacillus brevis alcohol dehydrogenase (LbADH)(1S,2R)-4-methoxyphenyl-1,2-propanediolAchieved
Cascade CP. putida benzoylformate decarboxylase mutant (PpBFD varL461A)Rhodococcus sp. alcohol dehydrogenase (RADH)(1R,2S)-4-methoxyphenyl-1,2-propanediolAchieved
Cascade DP. putida benzoylformate decarboxylase mutant (PpBFD varL461A)Lactobacillus brevis alcohol dehydrogenase (LbADH)(1S,2S)-4-methoxyphenyl-1,2-propanediolAchieved

Application of Asymmetric Dihydroxylation Methodologies

Asymmetric dihydroxylation, particularly the Sharpless asymmetric dihydroxylation, is a cornerstone of stereoselective synthesis, enabling the conversion of alkenes into chiral vicinal diols with high enantiopurity. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the double bond.

The reaction is highly versatile and has been applied to a wide range of alkenes, consistently delivering high enantioselectivities. The choice between dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands allows for the selective synthesis of either enantiomer of the diol product. The catalytic cycle is maintained by the use of a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, which regenerates the active osmium(VIII) species.

This methodology has proven invaluable in the total synthesis of numerous natural products, where the creation of chiral diol intermediates is a critical step. The site selectivity of the reaction is also noteworthy, as it preferentially hydroxylates the most electron-rich double bond in a polyunsaturated substrate.

Conventional Synthetic Routes and Precursor Chemistry

Alongside advanced stereoselective methods, conventional synthetic routes remain important for the preparation of diarylpropane-1,3-diols and their precursors.

Utilization of the Ivanoff Reaction for Lignol Dimer Synthesis

The Ivanoff reaction provides a classical yet effective method for the synthesis of β-hydroxy acids, which can be further converted to 1,2-diarylpropane-1,3-diols. The reaction involves the addition of an Ivanoff reagent, a magnesium salt of a diarylacetic acid, to an aldehyde.

In the context of lignol dimer synthesis, this reaction has been employed as a key step to construct the diarylpropane backbone. For instance, the reaction between the Ivanoff reagent derived from a substituted phenylacetic acid and a substituted benzaldehyde leads to the formation of a mixture of erythro and threo diastereomers of the corresponding β-hydroxy acid. Subsequent reduction of this acid mixture yields the desired 1,2-diarylpropane-1,3-diols. The ratio of the diastereomers can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings.

Reactant 1Reactant 2ProductDiastereomeric Ratio (threo:erythro)
Ivanoff reagent of 4-benzyloxy-3-methoxyphenylacetic acid4-Benzyloxy-3-methoxybenzaldehyde1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxypropanoic acid~3:1
Ivanoff reagent of 4-benzyloxy-3-methoxyphenylacetic acid4-Benzyloxy-3-ethoxybenzaldehyde1-(4-Benzyloxy-3-ethoxyphenyl)-2-(4-benzyloxy-3-methoxyphenyl)-3-hydroxypropanoic acid~3:1

Acid-Catalyzed Rearrangement of Epoxy Ketones as a Synthetic Strategy

The acid-catalyzed rearrangement of α,β-epoxy ketones is a valuable synthetic transformation that can be employed to generate various functionalized molecules. This reaction typically proceeds through the opening of the epoxide ring, followed by a rearrangement of the resulting carbocation intermediate. The nature of the migrating group and the reaction conditions can influence the final product.

While direct application to the synthesis of 1,3-Propanediol (B51772), 1,2-bis(4-methoxyphenyl)- was not found in the provided search results, the rearrangement of epoxy ketones is a known strategy for skeletal rearrangements and the formation of new carbon-carbon bonds. For instance, the acid-catalyzed rearrangement of cyclic α,β-epoxy ketones can lead to the formation of β-diketones. The presence of substituents on the epoxide ring can direct the rearrangement pathway.

In a broader context, acid-promoted rearrangements of epoxides are a common strategy in natural product synthesis. For example, the rearrangement of 4,5-epoxy-eudesmanes has been used to synthesize eremophilane-type sesquiterpenes. The presence of specific functional groups can stabilize carbocation intermediates and favor particular migration pathways.

Hydroboration-Oxidation Pathways for Diol Formation

The hydroboration-oxidation reaction is a powerful two-step method in organic synthesis to produce alcohols from alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity. This pathway is particularly advantageous for the synthesis of diols where a hydroxyl group is required at a less substituted carbon atom of a double bond.

For the synthesis of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-, a suitable unsaturated precursor is essential. A hypothetical, yet plausible, starting material would be an allylic alcohol derivative, such as 1,2-bis(4-methoxyphenyl)prop-2-en-1-ol. The hydroboration step involves the addition of a borane (B79455) reagent, like borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the carbon-carbon double bond. The boron atom adds to the terminal, less sterically hindered carbon (C3), while the hydrogen atom adds to the internal carbon (C2). This intermediate organoborane is then subjected to oxidation in the second step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), which replaces the boron atom with a hydroxyl group to yield the target 1,3-diol.

The regioselectivity of the borane addition is primarily governed by steric effects, directing the bulky borane group to the less substituted end of the alkene. The subsequent oxidation proceeds with retention of configuration, meaning the newly formed hydroxyl group replaces the boron atom in the same spatial position. nih.gov This predictable outcome makes hydroboration-oxidation a reliable method for establishing specific stereochemistry.

Table 1: Proposed Hydroboration-Oxidation Synthesis

Step Reactant Reagents Product

Multi-Step Organic Transformations for Target Compound Elaboration

Multi-step synthesis provides a versatile and controllable approach to construct complex molecules like 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- from simpler, readily available starting materials. Such strategies often involve the sequential formation of carbon-carbon bonds and the introduction or modification of functional groups. A logical and well-precedented approach involves an aldol (B89426) condensation followed by a reduction step.

This synthetic route can commence with two key building blocks derived from anisole: 4-methoxybenzaldehyde (B44291) and 4-methoxyacetophenone. The first stage is a base-catalyzed aldol condensation. The 4-methoxyacetophenone is deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent acidic workup yields a β-hydroxy ketone, specifically 3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one.

The final step in this sequence is the reduction of the ketone functionality in the β-hydroxy ketone intermediate to a secondary alcohol. This transformation completes the 1,3-diol structure. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group relative to the existing one. A simple reducing agent like sodium borohydride (B1222165) (NaBH₄) would typically result in a mixture of diastereomers (syn and anti). For stereoselective reduction, chiral reducing agents or catalyst systems would be employed to favor the formation of a single stereoisomer. This two-step process is a classic example of how fundamental organic reactions can be combined to build intricate molecular architectures. researchgate.net

Table 2: Proposed Multi-Step Synthesis via Aldol Condensation

Step Starting Material Reagents Intermediate/Product
1 4-Methoxyacetophenone + 4-Methoxybenzaldehyde 1. LDA or other strong base2. Acidic workup 3-Hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one

Mechanistic Investigations of Chemical Transformations of 1,3 Propanediol, 1,2 Bis 4 Methoxyphenyl Analogues

Acidolysis and Chemical Degradation Pathways

Under acidic conditions, such as refluxing with an acid in a dioxane-water mixture, 1,2-diaryl-1,3-propanediol structures undergo competing degradation reactions. researchgate.net The primary pathways involve a reverse Prins reaction and dehydration, which lead to a variety of smaller molecules. researchgate.net These reactions highlight the lability of the propanediol (B1597323) structure in the presence of acid.

One of the principal degradation routes for 1,2-bis(diaryl)-1,3-propanediols during acid treatment is a reverse Prins reaction. researchgate.net This reaction involves the cleavage of the C1-C2 and C3-oxygen bonds of the propanediol backbone. For a compound like 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, this pathway yields (E)-3,3′,4,4′-tetramethoxystilbene and formaldehyde. researchgate.net By analogy, 1,3-Propanediol (B51772), 1,2-bis(4-methoxyphenyl)- would be expected to decompose into (E)-4,4'-dimethoxystilbene and formaldehyde. This pathway is particularly dominant when certain catalysts are used, as will be discussed in section 3.3. researchgate.net The Prins reaction is fundamentally the acid-catalyzed addition of an aldehyde to an alkene, and its reverse is a key fragmentation pathway for these 1,3-diols. organic-chemistry.org

Competing with the reverse Prins reaction is a dehydration pathway that results in the formation of various aryl-substituted allyl alcohols. researchgate.net For the analogue 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, acid treatment leads to the formation of (E)- and (Z)-2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol as well as 1,2-bis(3,4-dimethoxyphenyl)-2-propen-1-ol. researchgate.net These unsaturated intermediates are not typically the final products but are themselves subject to further acid-catalyzed rearrangements. researchgate.net The specific allyl alcohols formed depend on which hydroxyl group is eliminated and the subsequent stabilization of the resulting carbocation.

The allyl alcohols formed via dehydration are comparatively unstable and are slowly converted into a series of carbonyl compounds. researchgate.net These transformations likely proceed through mechanisms related to the pinacol (B44631) rearrangement, where a 1,2-diol rearranges in acid to form a carbonyl compound. researchgate.net In the case of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, the identified carbonyl products include 1,2-bis(3,4-dimethoxyphenyl)-1-propanone, 2,3-bis(3,4-dimethoxyphenyl)propanal, and other isomeric propanones and propanals. researchgate.net

Furthermore, under acidic conditions, intramolecular cyclization can occur. From the acidolysis of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol, the cyclized product 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-indene has been identified. researchgate.net This demonstrates that the reactive intermediates generated during acidolysis can undergo complex intramolecular reactions to form stable cyclic structures.

Reaction Kinetics and Thermodynamic Considerations in Diarylpropanediol Transformations

The kinetics of acid-catalyzed hydrolysis for various α-aryl ether lignin (B12514952) model compounds have been shown to be first-order with respect to both the substrate and the acid catalyst. semanticscholar.org Activation energies for these related hydrolysis reactions have been reported to be in the range of 79 to 118 kJ/mol. semanticscholar.org For the more directly comparable dehydration of simple diols, the apparent activation energy for the conversion of 1,2-propanediol to aldehydes over an H-Beta zeolite catalyst was found to be approximately 69.9 kJ/mol. researchgate.net These values indicate the energetic barrier that must be overcome for these acid-catalyzed degradation pathways to proceed.

Table 1: Activation Energies for Related Acid-Catalyzed Reactions
Reactant/Reaction TypeCatalyst/ConditionsApparent Activation Energy (Ea)Reference
1,2-Propanediol DehydrationH-Beta Zeolite69.9 kJ/mol researchgate.net
1,2-Butanediol DehydrationH-Beta Zeolite54.0 kJ/mol researchgate.net
α-Aryl Ether Lignin Model HydrolysisAcid in Ethanol-Water79 - 118 kJ/mol semanticscholar.org

Thermodynamically, the product distribution is governed by the relative stability of the products and the transition states leading to them. For instance, in the hydrogenolysis of glycerol (B35011), the formation of 1,3-propanediol is known to be less thermodynamically stable than the formation of 1,2-propanediol, presenting a challenge for selective synthesis. frontiersin.org In the context of acidolysis, the formation of highly conjugated systems like stilbenes is often thermodynamically favored, driving the reverse Prins reaction pathway. The precise balance between the competing dehydration and reverse Prins pathways is sensitive to reaction conditions and catalysis. researchgate.net

Catalytic Effects in Diarylpropanediol Reactivity

The choice of acid catalyst has a profound effect on the reactivity of 1,2-diaryl-1,3-propanediols, significantly influencing the product distribution between the reverse Prins and dehydration pathways. researchgate.net The nature of the acid's counter-ion plays a crucial role in directing the reaction mechanism.

Studies on 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol demonstrate a distinct catalytic influence:

Methanesulfonic acid (CH₃SO₃H): This acid strongly favors the reverse Prins reaction. When it is used as the catalyst, the corresponding stilbene (B7821643) is the predominant reaction product, with only trace amounts of allyl alcohols being formed. researchgate.net

Hydrobromic acid (HBr): In contrast, HBr promotes the dehydration pathway, catalyzing the formation of allyl alcohols. researchgate.net HBr also specifically facilitates the conversion of the intermediate (E)-2,3-bis(3,4-dimethoxyphenyl)-2-propen-1-ol into 1,2-bis(3,4-dimethoxyphenyl)-1-propanone. researchgate.net

Hydrochloric acid (HCl): The catalytic effect of HCl is similar to HBr but to a lesser extent, also favoring the formation of allyl alcohols over the stilbene. researchgate.net

Furthermore, with HCl and HBr, halogenated side products such as α-chloromethyl- and α-bromomethyl-stilbene derivatives are formed, respectively. researchgate.net This indicates that the halide anions can act as nucleophiles, participating directly in the reaction sequence. The differing mechanisms promoted by HBr compared to HCl or sulfuric acid suggest a complex interplay between the proton source and the nucleophilicity of the counter-ion. researchgate.net

Table 2: Effect of Different Acid Catalysts on the Degradation of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol
Acid CatalystPredominant Reaction PathwayMajor ProductsReference
CH₃SO₃HReverse Prins Reaction(E)-3,3′,4,4′-Tetramethoxystilbene, Formaldehyde researchgate.net
HBrDehydrationAllyl Alcohols, Carbonyl Compounds researchgate.net
HClDehydration (less effective than HBr)Allyl Alcohols, Carbonyl Compounds researchgate.net

Spectroscopic and Structural Characterization for Stereoisomeric Diarylpropane 1,3 Diols

Elucidation of Stereochemistry via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of 1,3-diols. The differentiation between diastereomers, such as the syn (or erythro) and anti (or threo) forms, relies on the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra.

In ¹H NMR, the key diagnostic signals are typically from the protons on the propane (B168953) backbone (C1, C2, and C3). The magnetic environment of these protons differs significantly between diastereomers, leading to distinct chemical shifts and coupling constants (J-values). For instance, in the closely related compound 1,3-bis(4-methoxyphenyl)-1,3-propanediol, the racemic (anti) and meso (syn) stereoisomers are readily distinguished by the signal patterns of the C2 methylene (B1212753) protons. researchgate.net The meso isomer presents a more complex ABX spin system, while the racemic isomer shows a simpler AX system, resulting in two triplets for the C2 protons. researchgate.net

Furthermore, the coupling constants between the protons on C1 and C2 (³JH1,H2) and C2 and C3 (³JH2,H3) are governed by the dihedral angles between them, as described by the Karplus equation. These values often differ predictably between syn and anti isomers, allowing for stereochemical assignment.

¹³C NMR spectroscopy also provides valuable information. A general method for assigning the relative stereochemistry of 1,3-diols involves converting the diol to its acetonide derivative. The chemical shifts of the acetonide carbons, particularly the ketal carbon and the two methyl groups, are highly dependent on the diol's stereochemistry. Syn isomers typically form chair-like acetonides, while anti isomers form twist-boat conformers, resulting in significant and predictable differences in their ¹³C NMR spectra. univ-lemans.fr

Table 1. Representative ¹H NMR Spectroscopic Data for Distinguishing Diastereomers of Diarylpropane-1,3-Diols.
StereoisomerProton EnvironmentExpected Spin SystemTypical Signal Pattern
syn (meso)C2 Methylene ProtonsABXComplex multiplet (e.g., doublet of doublets of doublets)
anti (racemic)C2 Methylene ProtonsAX₂Simpler pattern (e.g., triplet)

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides unambiguous proof of relative and absolute stereochemistry and offers detailed insights into the molecule's three-dimensional structure in the solid state. For 1,2-diaryl-1,3-propanediols, this analysis reveals the preferred conformation of the carbon backbone and the orientation of the bulky aryl substituents. nih.gov

Table 2. Selected Crystallographic Data for a Related 1,2-Diaryl-1,3-Propanediol Structure.
ParameterDescriptionRepresentative Value
Aryl-Aryl Torsion AngleTorsion angle between the two bulky phenyl groups.-62.26 (11)°
Hydrogen Bond TypeIntermolecular interaction between hydroxyl groups.O-H···O
Hydrogen Bond PatternDescribes the connectivity of the hydrogen bonds.Co-operative chain

Advanced Spectroscopic Techniques for Structural Purity and Isomeric Ratio Determination

Beyond basic structural elucidation, advanced spectroscopic and analytical methods are employed to confirm the structural purity and quantify the ratio of diastereomers in a sample. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. By selecting an appropriate chiral or achiral stationary phase and mobile phase, baseline separation of the syn and anti diastereomers can often be achieved. Coupling the HPLC system to a spectroscopic detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, allows for the quantification of each isomer based on its peak area.

NMR spectroscopy can also be used quantitatively. After assigning specific, well-resolved signals in the ¹H NMR spectrum to each diastereomer, the ratio of the isomers can be accurately determined by comparing the integrals of these respective peaks. researchgate.net This method is rapid, requires no separation, and provides a direct measure of the isomeric composition in the solution state. For complex mixtures where signals may overlap, two-dimensional NMR techniques can be employed to resolve individual components and facilitate quantification.

Computational Chemistry and Theoretical Studies on Diarylpropane 1,3 Diols

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of diarylpropane-1,3-diols. These calculations provide detailed information on molecular geometry, charge distribution, and orbital energies.

Researchers utilize methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic properties. nih.govmdpi.com One of the primary outputs is the mapping of the electron density isosurface with the electrostatic potential (ESP). This map reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Another critical aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For lignin (B12514952) model compounds, quantum chemical calculations are also used to determine bond dissociation energies (BDEs). researchgate.net These calculations help predict which chemical bonds are most likely to break during chemical processes like pyrolysis or catalysis. For instance, studies on similar guaiacyl units have shown that O-CH₃ bonds are often among the weakest, making them susceptible to cleavage. researchgate.netncsu.edu

Table 1: Representative Quantum Chemical Properties for Diarylpropane Structures

This table presents typical data obtained from DFT calculations on related lignin model compounds to illustrate the electronic properties.

Property CalculatedTypical MethodSignificanceRepresentative Finding for Lignin Models
Optimized GeometryDFT (e.g., B3LYP/6-311G)Determines the most stable 3D structure, bond lengths, and angles.Intramolecular hydrogen bonds can significantly influence the lowest energy conformation. ncsu.edu
HOMO EnergyDFTIndicates electron-donating ability; higher energy means a better electron donor.The aromatic rings are typically the primary sites of the HOMO.
LUMO EnergyDFTIndicates electron-accepting ability; lower energy means a better electron acceptor.The LUMO is often distributed across the aromatic and propanediol (B1597323) backbone.
HOMO-LUMO GapDFTRelates to chemical reactivity and stability; a smaller gap suggests higher reactivity.The energy gap influences the susceptibility of the molecule to oxidative degradation. rsc.orgnih.gov
Bond Dissociation Energy (BDE)DFTPredicts the energy required to break a specific bond homolytically.Calculations show that Cα-Cβ and β-O-4 linkages are critical sites for cleavage in lignin degradation. researchgate.netnih.gov
Electrostatic Potential (ESP)DFTMaps charge distribution, identifying nucleophilic (negative) and electrophilic (positive) sites.Oxygen atoms in hydroxyl and methoxy (B1213986) groups are typically the most electron-rich sites.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility and intermolecular interactions. For diarylpropane-1,3-diols, MD simulations can reveal how the molecule folds and moves in different environments, such as in a vacuum or in the presence of a solvent.

These simulations solve Newton's equations of motion for a system of atoms, using a force field (e.g., OPLS-AA, CHARMM) to describe the potential energy of the system as a function of its atomic coordinates. By simulating the molecule for nanoseconds or longer, researchers can explore its conformational landscape—the collection of all possible spatial arrangements of its atoms. nih.gov

Furthermore, MD simulations are crucial for understanding the role of hydrogen bonding. In a vacuum, these molecules may form stable intramolecular hydrogen bonds between the hydroxyl groups. nih.gov However, in a solvent like water, these intramolecular bonds often compete with intermolecular hydrogen bonds formed with solvent molecules. MD simulations can quantify the persistence and lifetime of these different types of hydrogen bonds, which is critical for predicting the molecule's behavior in solution. nih.govnih.gov

Table 2: Conformational Analysis Data from Molecular Dynamics Simulations

This table illustrates the type of data generated from MD simulations on 1,3-diols and related structures to understand their flexibility.

Parameter AnalyzedSimulation DetailSignificanceTypical Findings for Flexible Diols
Dihedral Angle DistributionAnalysis of simulation trajectoryReveals preferred rotational states (e.g., gauche, trans) of the molecular backbone.For 1,3-propanediol (B51772) in water, extended 'trans' conformations of the carbon backbone are often predominant. nih.gov
Conformational FamiliesClustering of trajectory snapshotsIdentifies the most stable and frequently occurring molecular shapes.Multiple low-energy conformers often exist, separated by low energy barriers, indicating high flexibility. nih.gov
Intramolecular H-Bond LifetimeAnalysis of H-bond criteria over timeQuantifies the stability of internal hydrogen bonds.In vacuum, intramolecular H-bonds can be persistent, but their significance is greatly reduced in polar solvents. nih.gov
Intermolecular H-BondsAnalysis of interactions with solventDescribes how the molecule interacts with its environment.In aqueous solution, H-bonds to solvent molecules typically predominate over intramolecular ones. nih.gov
Root Mean Square Deviation (RMSD)Calculation over simulation timeMeasures the structural stability and conformational changes of the molecule.High RMSD fluctuations indicate significant conformational flexibility.

Theoretical Modeling of Reaction Mechanisms and Transition State Analysis

Theoretical modeling of reaction mechanisms provides a step-by-step description of how a chemical reaction occurs, identifying intermediates, transition states, and the energy changes along the reaction pathway. For diarylpropane-1,3-diols, which are models for the β-1 linkage in lignin, understanding their degradation mechanisms is of significant interest. researchgate.netnih.gov

Computational chemists use quantum mechanics methods, primarily DFT, to map the potential energy surface of a reaction. mdpi.com This involves locating the structures of all reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for predicting the reaction rate. By comparing the activation energies of different possible pathways, researchers can determine the most favorable mechanism. For example, studies on the acid-catalyzed reactions of 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol show competing pathways like reverse Prins reactions and dehydrations, and theoretical modeling can elucidate the factors that favor one pathway over another. researchgate.net

Transition state theory, combined with the calculated energies, allows for the theoretical prediction of reaction rate constants. mdpi.com Furthermore, analyzing the geometry of the transition state provides insight into how bonds are formed and broken during the critical step of the reaction. For instance, calculations can show whether a reaction is concerted (all bond changes occur in one step) or stepwise (involving one or more intermediates). mdpi.com

Table 3: Representative Data from Theoretical Reaction Mechanism Studies

This table provides examples of calculated energetic data for reaction steps involving lignin model compounds, illustrating the insights gained from such studies.

Reaction StepComputational MethodCalculated ParameterSignificance and Interpretation
Cα-Cβ Bond CleavageDFT (e.g., M06-2X)Activation Energy (Ea)A lower activation energy indicates a kinetically more favorable cleavage reaction. mdpi.com
β-O-4 Ether Bond CleavageDFTReaction Enthalpy (ΔH)Determines if a reaction step is exothermic (releases energy) or endothermic (requires energy). acs.org
DehydrationDFT, Transition State SearchTransition State GeometryReveals the atomic arrangement at the peak of the energy barrier, showing which atoms are involved in bond making/breaking.
Proton TransferDFT with solvent model (PCM)Free Energy Barrier (ΔG‡)Predicts the spontaneity and rate of a reaction step in solution; crucial for acid/base-catalyzed mechanisms.
Radical FormationDFTSpin Density DistributionIn radical-mediated reactions, this shows where the unpaired electron is localized, indicating the most reactive site. mdpi.com

Synthesis and Characterization of Derivatives of 1,3 Propanediol, 1,2 Bis 4 Methoxyphenyl

Chemical Modification of Hydroxyl Groups and Aromatic Rings

The chemical reactivity of 1,3-Propanediol (B51772), 1,2-bis(4-methoxyphenyl)- is dictated by its primary and secondary (benzylic) hydroxyl groups, as well as the electron-rich nature of the two 4-methoxyphenyl (B3050149) rings. These sites allow for a variety of chemical transformations.

Reactions of the Hydroxyl Groups: The primary and benzylic hydroxyl groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The benzylic hydroxyl group is particularly susceptible to oxidation to a ketone under controlled conditions using mild oxidizing agents. For instance, palladium-based catalysts are effective for the selective oxidation of benzylic alcohols to the corresponding carbonyl compounds, often under solvent-free conditions. nih.gov

Reactions of the Aromatic Rings: The methoxy (B1213986) groups on the phenyl rings are strong activating groups, directing electrophilic aromatic substitution to the ortho positions (relative to the methoxy group). This allows for the introduction of various functional groups onto the aromatic core. masterorganicchemistry.commasterorganicchemistry.com Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. youtube.com

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

These modifications allow for the synthesis of derivatives with altered electronic properties, solubility, and further reactivity for subsequent chemical transformations.

Development of Precursors for Polymeric Materials (e.g., Cyanate (B1221674) Esters, Polycarbonates)

1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- can serve as a foundational structure for high-performance polymers like cyanate esters and polycarbonates. However, the synthesis of these polymers typically requires phenolic hydroxyl groups. Therefore, a critical initial step is the demethylation of the methoxy groups to yield the corresponding bisphenol: 1,3-Propanediol, 1,2-bis(4-hydroxyphenyl)- .

Demethylation of Aryl Methyl Ethers: The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. Several reagents can accomplish this, with Boron tribromide (BBr₃) being particularly effective for its high efficiency at or below room temperature. mdma.chorgsyn.org The reaction proceeds by forming a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other reagents like hydrobromic acid (HBr) can also be used, though they often require higher temperatures. commonorganicchemistry.com

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers
ReagentTypical ConditionsNotes
Boron tribromide (BBr₃)Dichloromethane (B109758) (DCM), -78°C to room temperatureHighly effective and widely used; suitable for sensitive substrates. commonorganicchemistry.com
Hydrobromic acid (HBr)Acetic acid or water, elevated temperatures (reflux)Strong acid conditions, less tolerant of other functional groups. commonorganicchemistry.com
Thiolates (e.g., Sodium thiophenoxide)Polar aprotic solvent (e.g., DMF), elevated temperaturesA strong nucleophilic method for demethylation. commonorganicchemistry.com

Synthesis of Cyanate Esters: Once the bisphenol analogue is obtained, it can be converted into a dicyanate ester monomer. This is typically achieved through reaction with a cyanogen (B1215507) halide, such as cyanogen bromide (CNBr), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). mdpi.comgoogle.com The resulting bis(cyanate ester) monomer can then undergo thermally induced polycyclotrimerization to form a highly cross-linked polycyanurate network, known for its excellent thermal stability and dielectric properties. dakenchem.com

Synthesis of Polycarbonates: The bisphenol derivative is also a key monomer for the synthesis of polycarbonates. There are two primary industrial routes to polycarbonates:

Interfacial Phosgenation: The bisphenol is reacted with phosgene (B1210022) (COCl₂) in a two-phase system (e.g., dichloromethane and aqueous sodium hydroxide). prepchem.com This method is highly efficient but involves the use of highly toxic phosgene.

Melt Transesterification: The bisphenol is reacted with diphenyl carbonate (DPC) at high temperatures under vacuum. This non-phosgene route is considered more environmentally friendly. The reaction proceeds with the elimination of phenol, which is removed to drive the polymerization to completion.

Table 2: Polymerization Precursor Synthesis Pathways
Target PolymerRequired PrecursorKey Reagents for Monomer SynthesisPolymerization Method
Polycyanurate1,2-bis(4-cyanatophenyl)-1,3-propanediolCyanogen bromide (CNBr), Triethylamine (TEA)Thermal Polycyclotrimerization
Polycarbonate1,2-bis(4-hydroxyphenyl)-1,3-propanediolPhosgene (COCl₂) or Diphenyl Carbonate (DPC)Interfacial Polycondensation or Melt Transesterification

Synthesis of Functionalized Diarylpropanediol Analogues

The synthesis of functionalized analogues of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- allows for the systematic variation of the substitution pattern on the aromatic rings, leading to a library of compounds with diverse properties. These diarylpropanediols are structurally related to lignin (B12514952) model compounds, and their synthesis often employs strategies developed in that field.

A common synthetic approach involves an Aldol-type condensation reaction followed by reduction steps. thieme-connect.de For example, a substituted benzaldehyde (B42025) can be reacted with a three-carbon building block to construct the diarylpropane framework. The specific choice of starting materials dictates the final substitution pattern on the aromatic rings.

A general synthetic scheme could involve:

Condensation: Reaction of a 4-methoxy-substituted benzaldehyde derivative with an appropriate enolate or related nucleophile to form the C-C bond at the C2 position.

Reduction: The resulting carbonyl and/or alkene functionalities from the condensation step are then reduced to form the 1,3-diol structure. Diastereoselective reduction methods can be employed to control the stereochemistry of the final diol product. organic-chemistry.org

By using different substituted benzaldehydes in the initial step, a wide array of functionalized diarylpropanediol analogues can be prepared. For instance, starting with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) would yield analogues with additional hydroxyl groups, which could be further functionalized or used directly in polymerization reactions without a demethylation step. This modular approach provides a pathway to a diverse range of diarylpropanediol structures for materials science and chemical synthesis. nih.gov

Advanced Materials Applications Incorporating 1,3 Propanediol, 1,2 Bis 4 Methoxyphenyl Moieties

Role as Monomeric Units in Polymer Synthesis

There is a lack of specific studies demonstrating the use of 1,3-Propanediol (B51772), 1,2-bis(4-methoxyphenyl)- as a monomeric unit in polymerization reactions. For a compound to be characterized in this role, research would need to detail the types of polymers synthesized (e.g., polyesters, polyurethanes), the reaction conditions employed (e.g., catalysts, temperature), and the properties of the resulting macromolecules, such as molecular weight and thermal stability. This information is not present in the available literature.

Function as Crosslinking Agents and Their Impact on Network Polymer Properties

The bifunctional nature of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- suggests it could potentially act as a crosslinking agent, forming bridges between polymer chains to create a three-dimensional network. Research in this area would typically investigate how the incorporation of this specific molecule affects the mechanical properties (such as tensile strength and elasticity), thermal stability, and swelling behavior of the polymer network. No such studies focusing on this compound were found.

Engineering of Novel Polymeric Architectures for Specific Material Functions

Advanced polymeric architectures, including hyperbranched polymers, dendrimers, or star-shaped polymers, are engineered for highly specific functions. While diols can be integral to creating such complex structures, there is no evidence in the scientific literature of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- being utilized for these sophisticated applications.

Exploration in Thermoset Material Development

Thermoset materials are formed from resins that cure to become rigid and heat-resistant. Diols are often used as components in thermosetting formulations, such as epoxy resins or unsaturated polyesters. An exploration of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- in this context would involve its incorporation into a resin system and subsequent analysis of the curing process and the final properties of the thermoset material. This area of research appears to be unexplored for this particular compound.

Significance of Diarylpropane 1,3 Diols As Lignin Model Compounds in Biomass Research

Mimicry of β-1 Linkages within Lignin (B12514952) Biopolymer Structure

Diarylpropane-1,3-diols, such as 1,2-bis(4-methoxyphenyl)-1,3-propanediol, are synthesized to replicate the 1,2-diarylpropane structure, which is connected by a β-1 linkage in native lignin. researchgate.net This specific linkage is one of several key intermolecular bonds that create the complex, three-dimensional structure of the lignin biopolymer. While not as abundant as the most common β-O-4 ether linkage, the β-1 carbon-carbon bond is highly resistant to cleavage, contributing significantly to lignin's recalcitrance.

The prevalence of β-1 linkages in lignin can vary depending on the plant source but has been reported to constitute up to 10% of the linkages in certain types of milled wood lignin. nih.gov The use of model compounds like 1,2-diarylpropane-1,3-diols allows for detailed investigation of the specific chemical behavior of this bond without the complexities and interferences of the entire lignin macromolecule. acs.org These model compounds provide a simplified yet representative system to study the reactivity and cleavage mechanisms of the β-1 linkage, which is fundamental to developing effective lignin depolymerization strategies. nih.govnih.gov

Investigation of Lignin Depolymerization Mechanisms under Various Chemical and Thermal Conditions

By using diarylpropane-1,3-diol model compounds, researchers can meticulously study how β-1 linkages behave under conditions relevant to industrial biomass processing, such as high temperatures (pyrolysis) and harsh chemical treatments (acidolysis).

Under thermal stress, such as pyrolysis at 500°C, these model compounds undergo specific fragmentation patterns. acs.orgresearchgate.net A primary reaction is the cleavage of the Cα−Cβ bond, which yields monomeric products like benzaldehydes and phenylethanals. acs.org For example, the pyrolysis of 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol results in products such as 4-hydroxy-3-methoxybenzaldehyde and 4-hydroxy-3-methoxyphenylethanal. acs.orgresearchgate.net Another significant pathway observed during the pyrolysis of some diarylpropane-1,3-diols is the formation of stilbenes through an oxetane (B1205548) intermediate. researchgate.net The stability and reaction pathways are influenced by the presence of protective groups on the phenolic hydroxyls, which can enhance thermal stability. acs.org

Acid-catalyzed reactions (acidolysis) of diarylpropane-1,3-diols reveal competing reaction pathways. researchgate.net Studies on compounds like 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol show that acid treatment can lead to a reverse Prins reaction, yielding stilbenes and formaldehyde. researchgate.net Concurrently, dehydration reactions can occur, forming various aryl-substituted allyl alcohols, which can then be converted into a series of carbonyl compounds. researchgate.netamanote.com The specific products formed are highly dependent on the type of acid used (e.g., HBr, HCl, or CH₃SO₃H), demonstrating the critical role of the catalyst in directing the depolymerization mechanism. researchgate.net

Table 1: Major Products from Thermal and Chemical Degradation of Diarylpropane-1,3-diol Model Compounds

Degradation Condition Model Compound Major Products Key Reaction Pathway Reference
Pyrolysis (500°C) 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol Benzaldehydes, Phenylethanals, Stilbenes Cα−Cβ bond cleavage, Oxetane pathway acs.orgresearchgate.net
Acidolysis (HBr) 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol Stilbenes, Formaldehyde, Allyl alcohols, Propanones Reverse Prins reaction, Dehydration researchgate.net

| Acidolysis (CH₃SO₃H) | 1,2-bis(3,4-dimethoxyphenyl)-1,3-propanediol | (E)-3,3′,4,4′-tetramethoxystilbene (predominant) | Reverse Prins reaction | researchgate.net |

Contribution to Understanding Biomass Conversion Technologies and Biofuel Production Processes

Insights gained from studying the degradation of diarylpropane-1,3-diols are directly applicable to the development and optimization of biomass conversion technologies. researchgate.net Lignin valorization—the process of converting lignin into valuable products—is a cornerstone of creating economically viable biorefineries. nih.gov Many conversion processes, such as reductive catalytic fractionation (RCF), aim to break down the lignin polymer into stable, monomeric aromatic chemicals that can serve as platform chemicals for biofuels and other bioproducts. nih.gov

Enzymatic Degradation Studies of Lignin Model Compounds

In addition to chemical and thermal methods, biological conversion using enzymes is a promising "green" alternative for lignin depolymerization. nih.govosti.gov Model compounds like 1,2-bis(4-methoxyphenyl)-1,3-propanediol are indispensable for discovering and characterizing enzymes that can break down specific lignin linkages.

Fungal enzymes, such as lignin peroxidase, have been shown to catalyze the oxidative cleavage of the Cα–Cβ bond in diarylpropane model compounds. rsc.orgresearchgate.net This reaction was a key piece of evidence demonstrating the involvement of radical mechanisms in the enzymatic degradation of lignin. rsc.org More recently, bacterial pathways for the degradation of diarylpropane dimers have been identified. For instance, a novel lyase enzyme, LdpA (formerly LsdE), found in Novosphingobium aromaticivorans, catalyzes a unique fragmentation reaction that converts a diarylpropane-1,3-diol into lignostilbene and formaldehyde. nih.govrsc.org This stilbene (B7821643) intermediate can then be further broken down by other enzymes, such as a dioxygenase, into valuable aromatic monomers like vanillin (B372448). nih.govrsc.org

These enzymatic studies provide a deeper understanding of the natural carbon cycle and offer a toolbox of biocatalysts that can be engineered for industrial applications in lignin valorization. nih.gov

Table 2: Enzymes Involved in the Degradation of Diarylpropane (β-1) Model Compounds

Enzyme Organism Reaction Catalyzed Products Reference
Lignin Peroxidase (LiP) Phanerochaete chrysosporium (fungus) Oxidative Cα–Cβ cleavage Aromatic aldehydes rsc.orgresearchgate.net
Diarylpropane Lyase (LdpA/LsdE) Novosphingobium aromaticivorans (bacterium) Deformylation/Dehydroxylation Lignostilbene, Formaldehyde nih.govrsc.org

| Lignostilbene Dioxygenase (LsdA) | Novosphingobium aromaticivorans (bacterium) | Cleavage of lignostilbene | Vanillin | nih.govrsc.org |

Future Outlook and Emerging Research Frontiers for 1,3 Propanediol, 1,2 Bis 4 Methoxyphenyl

Development of Novel and Sustainable Synthetic Methodologies

The production of fine chemicals is undergoing a significant transformation, moving away from traditional petroleum-based routes toward more sustainable and environmentally benign processes. For complex diols, future research will likely focus on chemocatalytic and biological pathways that utilize renewable feedstocks and reduce energy consumption. researchgate.net

Biocatalytic and Fermentative Routes: A major frontier is the use of engineered microorganisms to produce chemical building blocks. While the biosynthesis of the parent compound, 1,3-propanediol (B51772) (1,3-PDO), from glucose or glycerol (B35011) is well-established, future research could explore pathways to incorporate aromatic side chains. nih.govnih.govrsc.org This could involve engineering enzymatic pathways in microbes like Escherichia coli to process precursors such as anethole (B165797) or other methoxyphenyl derivatives, effectively creating a "de novo" biosynthesis route. nih.gov Such strategies would significantly lower the carbon footprint compared to multi-step classical synthesis.

Chemo-catalytic Conversion of Renewables: The hydrogenolysis of glycerol, a byproduct of biodiesel production, is a promising sustainable route to propanediols. researchgate.netnih.gov Research is advancing on multifunctional catalyst systems, often using metals like Ruthenium or Copper on various supports, that can selectively cleave C-O bonds. researchgate.net An emerging frontier for 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- would involve a one-pot reaction combining glycerol-derived precursors with methoxyphenyl groups, potentially through a catalytic cascade process that forms the diaryl structure and the diol in a single, efficient operation. researchgate.net

The following table compares potential synthetic approaches, highlighting the shift toward sustainable methodologies.

Methodology Starting Materials Key Process Advantages Research Frontier
Traditional Synthesis Petroleum-derived precursors (e.g., propylene, benzene)Multi-step organic synthesis (e.g., Grignard reactions, reductions)Well-established, versatileHigh energy consumption, reliance on fossil fuels
Chemo-catalysis Glycerol, levulinic acid, other biomass-derived moleculesCatalytic hydrogenolysis, dehydration, and coupling reactionsUse of renewable feedstocks, potential for one-pot synthesis. researchgate.netDeveloping selective, chromium-free catalysts; in-situ hydrogen generation. researchgate.net
Biocatalysis Glucose, engineered microorganismsFermentation, enzymatic conversionEnvironmentally benign conditions, high stereoselectivityEngineering novel metabolic pathways for complex aromatic substrates. nih.gov

Advanced Mechanistic Studies to Elucidate Complex Transformations

Understanding the precise reaction mechanisms of diaryl propanediols is critical for optimizing their synthesis and predicting their behavior in various chemical environments. Future research will increasingly rely on a synergy of experimental analysis and advanced computational modeling to unravel these complex transformations.

Analogues of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- are known to undergo a variety of complex reactions, such as acid-catalyzed rearrangements. For instance, studies on the closely related compound 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol show that it can undergo competing reactions, including a reverse Prins reaction and dehydration, leading to a mixture of stilbenes, allyl alcohols, and various carbonyl compounds. Gaining control over these pathways is a key research goal.

Computational Chemistry and DFT Studies: A significant emerging frontier is the use of computational tools, particularly Density Functional Theory (DFT), to model reaction pathways. rsc.org DFT studies can map out the entire reaction coordinate, identifying transition states, intermediates, and activation energies. rsc.org For a molecule like 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-, DFT could be used to:

Elucidate the step-by-step mechanism of its formation, comparing concerted versus stepwise pathways.

Predict the outcome of acid-catalyzed rearrangements by calculating the energy barriers for competing pathways (e.g., dehydration vs. C-C bond cleavage).

Model the interaction with various Lewis or Brønsted acid catalysts to understand how the catalyst's nature influences reaction outcomes. rsc.org

This theoretical insight provides a powerful predictive tool that can guide experimental work, reducing trial-and-error and accelerating the development of highly selective transformations.

The table below summarizes the types of complex transformations that can be investigated using advanced mechanistic studies.

Transformation Type Description Key Mechanistic Question Investigative Tool
Acid-Catalyzed Rearrangement Dehydration and skeletal rearrangement in the presence of acid.What factors control the competition between different reaction pathways?In-situ NMR spectroscopy, DFT modeling of transition states. rsc.org
Oxidative Cleavage Cleavage of the propanediol (B1597323) backbone under oxidative conditions.How do the methoxyphenyl groups influence the site and rate of cleavage?Kinetic studies, Electron Localization Function (ELF) analysis. rsc.org
Catalytic Hydrogenolysis Selective removal of hydroxyl groups.How can catalysts be designed to selectively cleave one C-O bond over another?Catalyst characterization, DFT modeling of surface adsorption and reaction.

Exploration of Novel Reactivities and Applications through High-Throughput Screening

A major bottleneck in discovering new uses for complex molecules is the slow, one-at-a-time pace of traditional research. High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE) are revolutionary approaches that address this challenge by enabling the rapid, parallel execution of hundreds or thousands of experiments. scienceintheclassroom.org This frontier is crucial for unlocking the full potential of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)-.

HTE for Catalyst and Reaction Discovery: When developing synthetic routes or exploring new reactions, HTE can be used to screen vast arrays of catalysts, ligands, solvents, and other reaction parameters simultaneously. mpg.de For a molecule with limited availability, nanomole-scale reaction platforms are particularly valuable, as they can identify successful conditions using only micrograms of material per experiment. scienceintheclassroom.org This approach could be used to rapidly discover optimal conditions for the stereoselective synthesis of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- or to uncover entirely new transformations it might undergo.

HTS for Novel Applications: Beyond synthesis, HTS is a cornerstone of modern drug discovery and materials science. By testing the compound against large libraries of biological targets (e.g., enzymes, receptors) or in functional assays, researchers can quickly identify potential therapeutic or materials science applications.

Integration with Artificial Intelligence: The combination of HTE with artificial intelligence (AI) and machine learning represents the cutting edge of this field. rsc.org Experimental data generated from HTE can be used to train machine learning models, which can then predict the outcomes of new experiments, identify structure-activity relationships, and suggest novel catalyst formulations that a human might not consider. rsc.orgyoutube.com This predictive power dramatically accelerates the discovery cycle.

A hypothetical HTS workflow for discovering novel applications is outlined below.

Stage Objective Methodology Key Technologies
1. Primary Screening Identify initial "hits" for a specific property (e.g., catalytic activity, biological effect).Test the compound across a diverse set of assays in a miniaturized format (e.g., 384-well plates).Robotic liquid handlers, fluorescence-based assays, mass spectrometry. scienceintheclassroom.orgmpg.de
2. Hit Confirmation Verify the activity observed in the primary screen.Re-test the initial hits under more stringent conditions.Label-free detection methods, repeat assays.
3. Dose-Response Analysis Quantify the potency and efficacy of the confirmed hits.Test the compound over a range of concentrations to generate a dose-response curve.Automated plate readers, statistical analysis software.
4. Mechanistic/Optimization Studies Understand the mode of action or optimize reaction conditions.Perform detailed follow-up experiments based on HTS data, often guided by computational models. youtube.comAdvanced spectroscopy (NMR), computational chemistry, Design of Experiments (DoE). scienceintheclassroom.org

By leveraging these emerging frontiers, the scientific community can accelerate the transition of 1,3-Propanediol, 1,2-bis(4-methoxyphenyl)- from a chemical curiosity to a valuable compound with well-understood properties and applications.

Q & A

Q. What are the established synthetic routes for 1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol, and how do intermediates influence stereochemical outcomes?

The synthesis typically begins with desoxybenzoin derivatives. For example, a benzoin condensation of benzylvanillin followed by reduction yields intermediates like ketol 3, which is critical for stereochemical control . The final product’s erythro or threo configuration depends on the reduction conditions (e.g., catalytic hydrogenation vs. borohydride reduction) and the stereochemistry of intermediates . Methodologically, monitoring intermediates via IR spectroscopy (e.g., carbonyl bands at ~1710 cm⁻¹) and MS is essential to confirm structural integrity .

Q. How can researchers reliably characterize the stereochemistry of 1,3-propanediol derivatives with bis(aryl) substituents?

Key techniques include:

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) differentiate erythro (axial-equatorial diastereomers) from threo (equatorial-equatorial) configurations .
  • X-ray crystallography : Resolves absolute configuration, particularly for crystalline intermediates or final products .
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity when chiral centers are present .

Q. What analytical methods are suitable for quantifying impurities in synthesized 1,3-propanediol derivatives?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm, typical for aryl groups) is standard. Gas chromatography-mass spectrometry (GC-MS) is used for volatile byproducts, while liquid chromatography-mass spectrometry (LC-MS) identifies non-volatile impurities. Calibration curves using synthetic standards are recommended .

Advanced Research Questions

Q. How do reaction mechanisms for diarylpropanediol formation differ under acidic vs. basic conditions?

Under acidic conditions, protonation of carbonyl groups in intermediates (e.g., ketol 3) facilitates nucleophilic attack by aryl alcohols, favoring cyclic transition states. In basic media, deprotonation of hydroxyl groups promotes SN2 pathways. Computational studies (e.g., DFT) can model transition states to predict regioselectivity and stereoselectivity . Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using D₂O) is critical .

Q. What strategies resolve contradictions in spectral data for structurally similar diarylpropanediols?

Discrepancies in IR or NMR data often arise from conformational flexibility or solvent effects. For example:

  • IR : Solvent polarity shifts hydrogen-bonded O-H stretches. Use non-polar solvents (e.g., CCl₄) for consistent readings .
  • NMR : Dynamic effects in flexible diols can broaden signals. Variable-temperature NMR (VT-NMR) resolves splitting patterns . Cross-validation with synthetic analogs (e.g., methyl-protected derivatives) can isolate spectral contributions .

Q. Can density functional theory (DFT) predict the regioselectivity of propanediol derivatives in catalytic transformations?

Yes. DFT calculations model adsorption energies on catalytic surfaces (e.g., Pt or Ru) to predict preferential hydroxyl group activation. For example, calculations on 1,3-propanediol analogs show that electron-donating methoxy groups on aryl rings stabilize transition states via resonance, favoring specific reaction pathways . Experimental validation through isotope labeling (e.g., 18^{18}O) or in-situ spectroscopy (DRIFTS) is advised .

Q. How do steric and electronic effects of 4-methoxyphenyl substituents influence the reactivity of 1,3-propanediol derivatives?

  • Steric effects : Bulky 4-methoxy groups hinder nucleophilic attack at the central propanediol core, slowing esterification or etherification.
  • Electronic effects : Methoxy groups enhance aryl ring electron density, increasing susceptibility to electrophilic substitution in side reactions. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates, while X-ray crystallography quantifies steric hindrance .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical purityChiral HPLC with polysaccharide columns; polarimetry for enantiomeric excess
Reaction optimizationDoE (Design of Experiments) to vary temperature, solvent, and catalyst loading
Mechanistic elucidationDFT calculations paired with kinetic studies (e.g., Eyring analysis)
Impurity profilingLC-MS/MS with MRM (multiple reaction monitoring) for trace byproducts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.